molecular formula C15H12N2O2 B3270071 N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide CAS No. 521272-20-8

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide

Cat. No.: B3270071
CAS No.: 521272-20-8
M. Wt: 252.27 g/mol
InChI Key: UUXWJQIEMAPSCW-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide is an organic compound that features a benzamide core with a cyano group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide typically involves the reaction of 4-cyanophenylamine with 2-hydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions like esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 2-hydroxy-4-methylbenzoyl cyanide.

    Reduction: Formation of N-(4-aminophenyl)-2-hydroxy-4-methylbenzamide.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)methanesulfonamide
  • N-benzoyl-N’-(4’-cyanophenyl)thiourea
  • N-(4-nitrobenzoyl)-N’-(4’-cyanophenyl)thiourea

Uniqueness

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and cyano groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-hydroxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-2-7-13(14(18)8-10)15(19)17-12-5-3-11(9-16)4-6-12/h2-8,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXWJQIEMAPSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414967
Record name Benzamide, N-(4-cyanophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521272-20-8
Record name Benzamide, N-(4-cyanophenyl)-2-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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